5-Bromo-3-methylfuran-2-carboxylic acid
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Description
5-Bromo-3-methylfuran-2-carboxylic acid is a chemical compound that is part of the furan family, characterized by a furan ring which is a five-membered aromatic ring with four carbon atoms and one oxygen. The presence of a bromine atom and a methyl group on the furan ring, along with the carboxylic acid functional group, makes it a versatile compound for various chemical reactions and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-3-methylfuran-2-carboxylic acid involves several strategies. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization is a notable method, indicating the potential for creating structurally similar compounds through bromination and cyclization reactions . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of bromination and nucleophilic substitution reactions in the creation of brominated heterocyclic compounds . These methods highlight the synthetic versatility of brominated furan derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, has been elucidated using techniques like X-ray crystallography, NMR, MS, and IR . These techniques are crucial for confirming the structure of synthesized compounds and for understanding their molecular conformations and potential reactivity.
Chemical Reactions Analysis
Brominated furan derivatives undergo various chemical reactions. For example, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes results in high yields, indicating that these compounds are reactive towards nucleophilic substitution . Similarly, the reaction of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates with nucleophilic agents such as secondary amines and sodium butylthiolate demonstrates the reactivity of bromomethylfurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated furan derivatives are influenced by the presence of the bromine atom and other substituents on the furan ring. These properties are essential for determining the compound's behavior in different environments and its suitability for various applications. For instance, the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been studied, and their high yield synthesis suggests that these compounds have stable and desirable characteristics . Additionally, the antimicrobial activities of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles indicate that the physical and chemical properties of these compounds make them potential candidates for pharmaceutical applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-3-methylfuran-2-carboxylic acid are currently unknown . As research progresses, it is expected that the impact of this compound on various biochemical pathways will be discovered.
Result of Action
The molecular and cellular effects of 5-Bromo-3-methylfuran-2-carboxylic acid’s action are currently unknown
properties
IUPAC Name |
5-bromo-3-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEJPQJVASKGHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylfuran-2-carboxylic acid |
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